2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound that belongs to the class of boron-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the reaction of 3,5-dichlorophenylboronic acid with a suitable naphthalene derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles selectively destroy cancer cells while sparing healthy tissue . The compound’s boron atom plays a crucial role in this process, as it captures neutrons and initiates the therapeutic reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in similar applications.
2-(3,5-Dichlorophenyl)-1,3,2-diazaborinine: A structurally related compound with similar reactivity.
Naphthalene-1,8-diboronic Acid: Another boron-containing naphthalene derivative with distinct properties.
Uniqueness
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific combination of a naphthalene core and a boron-containing diazaborinine ring. This structure imparts unique chemical reactivity and stability, making it valuable for a wide range of applications in research and industry .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BCl2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDRKSTJNKMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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